molecular formula C15H14ClN5OS B11302101 N-(3-chlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide

N-(3-chlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide

Cat. No.: B11302101
M. Wt: 347.8 g/mol
InChI Key: XLXYDEXPQZLIPF-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound featuring a chlorophenyl group, a triazolopyrimidine moiety, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions One common approach is to start with the chlorination of a phenyl ring to introduce the 3-chlorophenyl group This is followed by the formation of the triazolopyrimidine core through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The triazolopyrimidine moiety is often crucial for this interaction, as it can form hydrogen bonds and other non-covalent interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-BROMOPHENYL)-2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE
  • N-(3-FLUOROPHENYL)-2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE

Uniqueness

N-(3-CHLOROPHENYL)-2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE is unique due to the presence of the 3-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its bromine or fluorine analogs. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14ClN5OS

Molecular Weight

347.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H14ClN5OS/c1-9-6-10(2)21-14(17-9)19-20-15(21)23-8-13(22)18-12-5-3-4-11(16)7-12/h3-7H,8H2,1-2H3,(H,18,22)

InChI Key

XLXYDEXPQZLIPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC(=O)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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